molecular formula C7H9FN2O2S B176430 N-(2-Amino-4-fluorophenyl)methanesulfonamide CAS No. 156522-13-3

N-(2-Amino-4-fluorophenyl)methanesulfonamide

Cat. No.: B176430
CAS No.: 156522-13-3
M. Wt: 204.22 g/mol
InChI Key: PXJQXKIOVYSTDZ-UHFFFAOYSA-N
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Description

N-(2-Amino-4-fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H9FN2O2S. It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Amino-4-fluoroaniline+Methanesulfonyl chlorideThis compound+HCl\text{2-Amino-4-fluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Amino-4-fluoroaniline+Methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted at room temperature under an inert atmosphere to prevent any side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include N-substituted derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Chemistry: N-(2-Amino-4-fluorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

  • N-(3-Amino-4-fluorophenyl)methanesulfonamide
  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(4-Fluorophenyl)methanesulfonamide

Comparison: N-(2-Amino-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

N-(2-amino-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJQXKIOVYSTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588276
Record name N-(2-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156522-13-3
Record name N-(2-Amino-4-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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